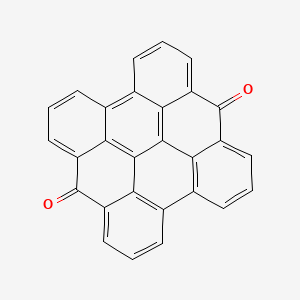

Quinone 7

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,7,10,12,14(28),15(27),16,18,21,23-tridecaene-9,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H12O2/c29-27-17-9-1-5-13-14-6-2-11-19-22(14)26-24-16(8-4-12-20(24)28(19)30)15-7-3-10-18(27)23(15)25(26)21(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEJQTWXRMXYIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CC=C4C3=C5C6=C(C=CC=C6C4=O)C7=C8C5=C2C(=C1)C(=O)C8=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197163 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-64-9 | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthro(1,10,9,8-o,p,q,r,a)perylene-7,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biosynthesis and Genetic Regulation of Ubiquinone 7

Regulation of Ubiquinone-7 Metabolic Flux and Cellular Homeostasis

The cellular levels of ubiquinone are tightly regulated to meet metabolic demands and maintain homeostasis. nih.gov This regulation occurs at multiple levels, including transcription and translation of biosynthetic genes, and is influenced by the cell's energy requirements and environment. nih.gov The high turnover rate of ubiquinone in tissues suggests the presence of efficient metabolic control pathways. nih.gov

The redox state of the ubiquinone pool (the ratio of reduced ubiquinol (B23937), QH2, to oxidized ubiquinone, Q) is a critical indicator of the cell's metabolic state and plays a role in signaling. nih.gov For example, in obesity, impaired hepatic ubiquinone synthesis leads to an elevated QH2/Q ratio, which disrupts metabolic homeostasis and can drive the production of mitochondrial reactive oxygen species (mROS). biorxiv.orgresearchgate.net

A novel regulatory mechanism involving Coq7 has been identified. In response to mROS, a small amount of the Coq7 protein can move from the mitochondria to the nucleus. wikipedia.org This translocation represents a mitochondrial-to-nuclear retrograde signaling pathway that helps to suppress mitochondrial stress responses, demonstrating a direct role for a biosynthetic enzyme in maintaining cellular homeostasis. wikipedia.org

Intermediates and Analogues in Ubiquinone-7 Biosynthesis

The step-wise nature of ubiquinone biosynthesis results in a series of distinct intermediate molecules. The accumulation of these intermediates in mutant strains has been key to their identification. oup.com

Key Intermediates:

3-Hexaprenyl-4-hydroxybenzoate : This early intermediate accumulates in many yeast coq mutants, including coq7 deletion strains, indicating a blockage in the pathway after the initial prenylation step. nih.gov

Demethoxyubiquinone (DMQ) : This is the penultimate intermediate in the pathway and the direct substrate for the Coq7 hydroxylase. It accumulates in specific coq7 point mutants. nih.gov

4-Hydroxyphenyl-precursors : In yeast, several intermediates in the formation of the 4-HB head group from tyrosine have been identified, including 4-hydroxyphenylpyruvate (4-HPP), 4-hydroxyphenylacetaldehyde (4-HPAA), and 4-hydroxyphenyllactate (4-HPL). nih.govnih.gov

Analogues in Research and Therapy: Chemical analogues of pathway intermediates can be used to study the biosynthetic process and, in some cases, to bypass enzymatic defects. For instance, in a human patient with a COQ7 mutation, treatment with 2,4-dihydroxybenzoic acid (2,4-diHB), an analogue of 4-HB, was shown to improve ubiquinone levels. portlandpress.com This analogue can be processed by the later enzymes in the pathway, effectively bypassing the deficient Coq7-dependent hydroxylation step. portlandpress.com

Fundamental Cellular and Molecular Functions of Ubiquinone 7

Ubiquinone-7 in Mitochondrial Bioenergetics and Electron Transfer Systems

Ubiquinone-7 is a central component of the mitochondrial electron transport chain (ETC), where it functions as a mobile electron carrier. droracle.airesearchgate.net Its primary role is to shuttle electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinol:cytochrome c oxidoreductase). researchgate.net This function is essential for the generation of a proton gradient across the inner mitochondrial membrane, which is ultimately used for the synthesis of ATP. umaryland.edu

The mechanism of electron and proton translocation involving Ubiquinone-7 follows the general principles of the Q-cycle theory. In its oxidized form (ubiquinone), UQ-7 accepts two electrons from Complex I or Complex II, along with two protons from the mitochondrial matrix, to become fully reduced to ubiquinol (B23937) (UQH2-7). mdpi.comnih.gov

This mobile ubiquinol then diffuses through the inner mitochondrial membrane to Complex III. researchgate.net At Complex III, ubiquinol donates its two electrons through a series of reactions known as the Q-cycle. One electron is transferred to the Rieske iron-sulfur protein and then to cytochrome c1, while the other is transferred to the b-type cytochromes. mdpi.com This process is coupled with the translocation of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton-motive force. umaryland.edu In yeast mitochondria, subunit VII of the cytochrome b-c1 complex has been identified as a ubiquinone-binding protein, indicating its involvement in the electron transport process at this stage. nih.gov

The key steps in the electron and proton translocation involving Ubiquinone-7 are summarized below:

| Step | Location | Process | Outcome |

| 1. Reduction of UQ-7 | Complex I / Complex II | UQ-7 accepts two electrons and two protons. | Formation of ubiquinol (UQH2-7). |

| 2. Diffusion | Inner mitochondrial membrane | UQH2-7 moves from Complex I/II to Complex III. | Delivery of reducing equivalents. |

| 3. Oxidation at Complex III (Q-cycle) | Complex III | UQH2-7 donates electrons and releases protons. | Electron transfer to cytochrome c and proton pumping. |

The transfer of electrons by Ubiquinone-7 is intrinsically linked to ATP production through the process of oxidative phosphorylation. The translocation of protons across the inner mitochondrial membrane, facilitated by the movement of electrons through Complexes I, III, and IV, creates an electrochemical gradient. umaryland.edu

This proton gradient represents a form of stored energy. The flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP from ADP and inorganic phosphate (B84403) (Pi). ncert.nic.in For every pair of electrons transferred by NADH to the electron transport chain, the process involving ubiquinone contributes to the pumping of a sufficient number of protons to generate approximately 2.5 molecules of ATP. wikipedia.org Similarly, electrons from succinate (B1194679) via FADH2, which enter the chain at Complex II, contribute to the generation of about 1.5 molecules of ATP. wikipedia.org Therefore, the efficient functioning of Ubiquinone-7 as an electron carrier is critical for maintaining a high capacity for cellular energy conversion.

Ubiquinone-7's Contribution to Cellular Redox Balance and Oxidative Stress Modulation

Beyond its role in energy metabolism, Ubiquinone-7 is also a key player in maintaining cellular redox homeostasis. It can exist in three oxidation states: the fully oxidized ubiquinone, the intermediate semiquinone radical, and the fully reduced ubiquinol. mdpi.com This versatility allows it to participate in both antioxidant and pro-oxidant processes.

The reduced form of Ubiquinone-7, ubiquinol-7 (B1212737), is an effective lipid-soluble antioxidant. nih.govnih.gov It protects cellular membranes from lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid oxidation. nih.gov A study comparing the antioxidant efficiency of ubiquinol-3 and ubiquinol-7 found that both homologues behave as chain-breaking antioxidants with very similar effectiveness. nih.gov This suggests that the length of the isoprenoid side chain, within this range, does not significantly alter its intrinsic antioxidant activity in model membranes. nih.gov

Conversely, the ubisemiquinone (B1233062) intermediate of Ubiquinone-7 can act as a pro-oxidant. caldic.com Under certain conditions, this radical species can donate an electron to molecular oxygen, leading to the formation of the superoxide (B77818) radical (O2•−), a primary reactive oxygen species (ROS). caldic.com

Comparative Antioxidant Activity of Ubiquinol Homologues

| Compound | Antioxidant Role | Efficacy |

|---|---|---|

| Ubiquinol-7 | Chain-breaking antioxidant | Similar to Ubiquinol-3 |

| Ubiquinol-3 | Chain-breaking antioxidant | Similar to Ubiquinol-7 |

| α-Tocopherol | Chain-breaking antioxidant | Slightly higher rate constant of inhibition than ubiquinols |

Ubiquinone-7 is located at a critical juncture in the electron transport chain where electron leakage and subsequent ROS production can occur. The primary sites of superoxide generation in the mitochondria are Complex I and Complex III, both of which interact directly with the ubiquinone pool. acs.org

The formation of the ubisemiquinone radical at the Q-binding sites of these complexes is a key event in ROS production. acs.org When the electron flow through the ETC is inhibited or slowed, the lifetime of the ubisemiquinone radical can be extended, increasing the likelihood of its reaction with oxygen to form superoxide. caldic.com In Escherichia coli, which synthesizes ubiquinone, studies have shown that the reduced form, ubiquinol, plays a role in defending against oxidative stress. microbiologyresearch.orgnih.gov Mutants unable to synthesize ubiquinone are more sensitive to oxidative stress, highlighting the in vivo antioxidant function of the ubiquinol pool. microbiologyresearch.org

Ubiquinone-7 Participation in Extramitochondrial Electron Transfer Reactions

While the primary and most well-understood functions of ubiquinones (B1209410) are within the mitochondria, they are also found in other cellular membranes and are involved in extramitochondrial electron transfer reactions. caldic.comnih.gov In Saccharomyces cerevisiae, a plasma membrane electron transport (PMET) system has been identified. oup.com This system can oxidize cytosolic NADH and transfer the electrons across the plasma membrane to external electron acceptors. oup.com

The components of this system in yeast are not fully elucidated, but in mammalian cells, ubiquinone is a known component of the PMET system. oup.com It is plausible that Ubiquinone-7 plays a similar role in the plasma membrane of yeast, acting as a mobile electron carrier to help maintain the cytosolic NAD+/NADH ratio, which is crucial for glycolysis. oup.com Furthermore, ubiquinone is involved in various cellular processes beyond energy production, including fatty acid metabolism, amino acid metabolism, and cholesterol metabolism, where it can act as a cofactor. mdpi.com

Genetic Studies and Phenotypic Manifestations Associated with Ubiquinone 7 Metabolism

Functional Consequences of Ubiquinone-7 Deficiency in Cellular and Animal Models

Deficiency in ubiquinone-7, resulting from mutations in the COQ7 gene, leads to a cascade of cellular and systemic dysfunctions, primarily rooted in impaired mitochondrial bioenergetics.

The primary role of Coenzyme Q is to act as a mobile electron carrier in the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I and Complex II to Complex III. mdpi.com A deficiency in CoQ due to dysfunctional COQ7 directly cripples this process.

Loss of COQ7 function also leads to the accumulation of its substrate, demethoxyubiquinone (DMQ). nih.govresearchgate.net While not a perfect substitute, studies in mammalian cells have shown that DMQ can support a minimal level of respiratory electron transport, although much less efficiently than CoQ. nih.gov This residual activity might explain why some organisms, like C. elegans with clk-1 mutations, can survive with only slightly impaired respiration, whereas a complete absence of electron carriers is lethal. embopress.orgnih.gov

Mutations in the human COQ7 gene are known to cause primary CoQ10 deficiency, a clinically and genetically heterogeneous disorder that often presents with severe, pleiotropic neurological symptoms. nih.govgencat.catresearchgate.net These can include encephalomyopathy, cerebellar ataxia, developmental delay, and muscle weakness. nih.govnih.gov

Animal and cellular models have been crucial for understanding the mechanisms underlying these neurological phenotypes. Ataxia, a common feature in patients, is also a prevalent neurological sign in various mouse models of mitochondrial dysfunction, suggesting a particular vulnerability of the cerebellum to bioenergetic failure. nih.gov

Recent studies using induced pluripotent stem cells (iPSCs) derived from patient fibroblasts have provided more direct insights. When these iPSCs are differentiated into motor neurons, they exhibit signs of axonal degeneration, as indicated by increased levels of extracellular neurofilament light protein, a biomarker of neuronal damage. researchgate.net This suggests that the energy deficit caused by CoQ10 deficiency directly compromises neuronal integrity and function. The high energy demand of neurons makes them particularly susceptible to defects in oxidative phosphorylation. researchgate.net The resulting mitochondrial dysfunction, impaired ATP production, and potential oxidative stress all contribute to the neuronal pathology observed in patients with COQ7 mutations. researchgate.netresearchgate.net

Modulation of Immune Responses by Ubiquinone-7 in in vitro and Animal Systems

Research into the specific immunomodulatory effects of Ubiquinone-7 (UQ-7) has provided insights into its potential role in augmenting certain types of immune reactions. While the broader family of ubiquinones (B1209410), particularly Coenzyme Q10, has been more extensively studied for its impact on the immune system, specific investigations into UQ-7 have revealed distinct effects on humoral immunity in animal models.

Enhancement of T-Cell Independent Humoral Immunity

A notable study in mice investigated the effects of Ubiquinone-7 on the humoral immune response to different types of antigens. nih.gov This research utilized two distinct antigens to assess the impact of UQ-7 on different arms of the humoral immune system: sheep red blood cells (SRBC), a T-cell dependent antigen that requires the involvement of T-lymphocytes for an effective antibody response, and 2,4-dinitrophenyl-lysyl-Ficoll (DNP-Lys-Ficoll), a T-cell independent antigen that can directly stimulate B-lymphocytes to produce antibodies without the help of T-cells. nih.gov

The study's findings indicated that while a metabolite of ubiquinone-7 showed a suppressive effect on the response to the T-cell dependent antigen (SRBC), Ubiquinone-7 itself demonstrated a significant and marked enhancement of the immune response to the T-cell independent antigen, DNP-Lys-Ficoll. nih.gov This enhancement was quantified by measuring the plaque-forming cell (PFC) response, a technique used to detect and quantify antibody-producing cells. The results showed a notable increase in the number of PFCs in mice treated with Ubiquinone-7 when challenged with the T-independent antigen. nih.gov

This selective enhancement of the T-cell independent humoral response suggests that Ubiquinone-7 may have a direct or indirect activating effect on B-lymphocytes. T-independent antigens are typically characterized by repetitive polysaccharide or lipopolysaccharide structures that can cross-link B-cell receptors, leading to their activation and differentiation into antibody-secreting plasma cells. The potentiation of this response by Ubiquinone-7 points towards a potential role in augmenting the early, rapid antibody defenses against certain pathogens, particularly encapsulated bacteria whose surfaces are rich in such repetitive epitopes.

The precise molecular mechanisms by which Ubiquinone-7 enhances the T-cell independent response have not been fully elucidated in subsequent studies. However, the foundational roles of ubiquinones in cellular bioenergetics and as antioxidants may offer some clues. An adequate supply of energy is crucial for the intensive process of B-cell proliferation and antibody synthesis. By potentially optimizing mitochondrial function, Ubiquinone-7 could provide the necessary metabolic support for a more robust B-cell response. Furthermore, its antioxidant properties could protect activated B-cells from oxidative stress, thereby enhancing their survival and function. It is important to note that these are proposed mechanisms based on the known functions of the broader ubiquinone family, and further research is needed to specifically confirm these pathways for Ubiquinone-7.

The available research, primarily from the foundational study conducted, provides a clear indication of Ubiquinone-7's capacity to modulate the humoral immune response, with a pronounced and selective enhancement of the T-cell independent pathway in animal models.

Detailed Research Findings

The following table summarizes the key findings from the animal study on the immunomodulatory effects of Ubiquinone-7.

| Experimental Model | Antigen Type | Antigen | Treatment | Observed Effect on Immune Response | Measurement |

| Mice | T-cell Dependent | Sheep Red Blood Cells (SRBC) | Ubiquinone-7 Metabolite | Suppressive effect when administered simultaneously with the antigen. | Plaque-Forming Cell (PFC) Response |

| Mice | T-cell Independent | DNP-Lys-Ficoll | Ubiquinone-7 | Markedly enhanced the immune response. | Plaque-Forming Cell (PFC) Response |

Analytical and Structural Characterization Methodologies for Quinone 7 Research

Spectroscopic Techniques for Characterizing Ubiquinone-7 and Other Quinones

Spectroscopic methods are indispensable for elucidating the molecular structure and properties of Ubiquinone-7, providing insights into its functional groups, connectivity, and electronic environment.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for determining the structure of organic natural products, including quinones researchgate.net. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for structural assignments. While 1D ¹H and ¹³C NMR spectra provide fundamental information, advanced 2D NMR methods are crucial for elucidating complex structures, especially when dealing with limited sample quantities researchgate.netjaypeedigital.comresearchgate.net.

Key advanced NMR techniques utilized include:

DEPT (Distortionless Enhancement by Polarization Transfer) : Used to determine the number of protons attached to each carbon atom jaypeedigital.com.

HETCOR (Heteronuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate protons to their directly attached carbons, facilitating assignments jaypeedigital.com.

COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) : COSY reveals proton-proton correlations through bonds, while HMBC provides long-range correlations between protons and carbons (typically over two or three bonds), which are essential for establishing the complete molecular framework, particularly in conjugated systems researchgate.netjaypeedigital.com.

2D INADEQUATE : This advanced technique can be used as a last resort for complete structure elucidation, especially for complex molecules, by revealing carbon-carbon connectivity jaypeedigital.com.

Solid-state NMR has also been applied to ubiquinones (B1209410), such as Ubiquinone-8, to characterize their redox states and investigate charge-transfer complexes. For instance, double-quantum filter and dipolar dephasing experiments have facilitated assignments of isoprenoid chain resonances and headgroup sites critical for understanding ubiquinone redox states, including methyls, methoxys, olefin carbons, and carbonyls acs.orgnih.gov. Changes in chemical shifts, such as an upfield shift for carbonyls, can indicate alterations in electron density consistent with charge-transfer complex formation acs.org.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful technique for molecular characterization, offering high sensitivity and specificity researchgate.netjaypeedigital.com. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for precise compound identification and for profiling metabolites, including those involved in ubiquinone biosynthesis pathways creative-proteomics.comfigshare.com.

When coupled with liquid chromatography, such as in HPLC-MS/MS, HRMS enables the quantitative determination of ubiquinone and its reduced form, ubiquinol (B23937), in biological matrices like human blood plasma researchgate.net. This approach often employs multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) in positive-ion mode to detect main molecular ions, such as those for ubiquinone (m/z 880.7) and ubiquinol (m/z 882.7), providing high sensitivity, specificity, accuracy, and precision researchgate.net.

Application of Isotopic Labeling in Metabolic Tracing of Ubiquinone-7

Isotopic labeling is a sophisticated technique that utilizes stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) as tracers to investigate metabolic pathways and rates within organisms creative-proteomics.comchempep.com. By incorporating these non-radioactive isotopes into molecules, researchers can precisely track the movement and transformation of labeled compounds over time creative-proteomics.com. This method is essential for metabolic flux analysis, offering insights into cellular metabolism and biochemical pathways creative-proteomics.com.

In the context of ubiquinone biosynthesis, stable isotope metabolic labeling studies, particularly with ¹³C-ring-labeled 4-hydroxybenzoic acid (4HB), have become a preferred method to trace the biosynthesis of ¹³C₆-CoQ and identify labeled intermediates nih.gov. Lipid extracts from cells or subcellular fractions are typically separated using HPLC, and the ¹³C-ring carbons in both precursor and product ions are detected using mass spectrometry. This allows for the detection of both normal (unlabeled) and labeled (+6) precursor ions, providing direct evidence of metabolic incorporation nih.gov.

Chromatographic Separation and Detection Methods for Quinone 7 Species

Chromatographic techniques are fundamental for the separation, purification, and detection of Ubiquinone-7 and its related species from complex biological or chemical matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analysis of ubiquinones. HPLC systems often employ:

Reversed-phase columns : Commonly used for the separation of ubiquinones based on their hydrophobicity eaglebio.comscielo.broup.commdpi.com.

UV Detection : Ubiquinones exhibit characteristic absorption spectra, typically monitored at 275 nm eaglebio.comscielo.brmdpi.comhawaii.edu.

Electrochemical Detection (ECD) : Offers higher sensitivity and selectivity, particularly for the reduced form (ubiquinol), as it detects substances that are oxidized or reduced within a specific potential range oup.comhawaii.edu.

Mass Spectrometry (MS/MS) : As discussed in Section 5.1.2, coupling HPLC with tandem mass spectrometry provides highly specific and sensitive detection for quantitative analysis and metabolite profiling researchgate.netmdpi.com.

Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over traditional HPLC, offering significantly reduced total run times (e.g., from 15 minutes to less than 2 minutes) and lower solvent consumption, making it a more efficient and greener analytical approach for determining coenzyme Q10 in various complex formulations scielo.brchromatographyonline.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is also applied in ubiquinone research, particularly for studying biosynthesis pathways and determining specific metabolites. For example, GC/MS has been used to determine cholesterol and desmosterol (B1670304) levels in liver tissues of mice supplemented with ubiquinol, providing insights into metabolic effects creative-proteomics.comnih.gov.

Table 1: Common Chromatographic Parameters for Ubiquinone Analysis

| Parameter | Typical Range/Value | Detection Method(s) | Source(s) |

| Column Type | Reversed-phase C18 (e.g., Luna C18, Zorbax Eclipsy C18®) | UV, ECD, MS/MS | researchgate.netscielo.broup.commdpi.com |

| Mobile Phase | Methanol-hexane (85:15 v/v), IPA-water (93:7 v/v) | UV, ECD, MS/MS | scielo.broup.com |

| Flow Rate | 0.45 mL/min (UHPLC), 0.8-1.2 mL/min (HPLC) | UV, ECD, MS/MS | eaglebio.comscielo.br |

| UV Detection Wavelength | 275 nm | UV | eaglebio.comscielo.brmdpi.comhawaii.edu |

| Run Time | 3.5 minutes (UHPLC), 15 minutes (HPLC) | UV, ECD, MS/MS | eaglebio.comscielo.brchromatographyonline.com |

| Temperature | 30°C (column), 45°C (column) | UV, ECD, MS/MS | eaglebio.comscielo.br |

| Sample Prep | Protein precipitation (i-PrOH–EtOAc), solvent extraction (n-hexane) | N/A | researchgate.neteaglebio.commdpi.com |

Emerging Research Areas and Unexplored Dimensions of Quinone 7

Unresolved Questions in Ubiquinone-7 Biogenesis and Systemic Regulation

The biosynthesis of ubiquinone, including ubiquinone-7, is a highly complex process, and despite significant research, several fundamental questions remain unanswered researchgate.net. The pathway involves numerous enzymes, many of which are membrane-bound and unstable, making their study challenging. Key unresolved issues include the precise order of reactions in mammalian ubiquinone biosynthesis, which has not been unambiguously established referencecitationanalysis.com. Furthermore, certain enzymatic steps, such as the hydroxylation at the C1 position in some groups, are still catalyzed by unidentified enzymes researchgate.netnih.gov.

Beyond the enzymatic steps, the systemic regulation of ubiquinone levels and its distribution within and between cellular compartments presents another area of active inquiry. While ubiquinone is primarily synthesized in the mitochondria, its presence in other eukaryotic membrane locations, such as the plasma membrane and Golgi apparatus, suggests complex trafficking mechanisms that are not yet fully understood nih.govnih.govdntb.gov.ua. The exact mechanisms by which ubiquinone distributes to these extramitochondrial membranes remain largely unknown nih.govnih.gov. Additionally, the intricate interplay between ubiquinone deficiency and the disturbance of reactive oxygen species (ROS) metabolism, and how this contributes to various phenotypic consequences, continues to be an intriguing and challenging area of research referencecitationanalysis.com. Advances in protein and lipid biochemistry, X-ray crystallography, mass spectrometry, and multi-omic systems biology are crucial for addressing these knowledge gaps researchgate.net.

Potential New Biological Roles for Ubiquinone-7 Beyond Classical Energy Metabolism

While ubiquinone's central role as an electron carrier in the mitochondrial electron transport chain (ETC) for ATP production is well-established, emerging research highlights its diverse biological functions extending beyond classical energy metabolism.

One of the most significant non-canonical roles of ubiquinone, particularly in its reduced form (ubiquinol), is its potent lipid-soluble antioxidant activity nih.gov. Ubiquinol (B23937) acts as a chain-breaking antioxidant, effectively scavenging free radicals and preventing lipid peroxidation in biological membranes and lipoproteins nih.gov. It also plays a crucial role in regenerating other important antioxidants, such as alpha-tocopherol (B171835) (Vitamin E), making the ubiquinol-vitamin E duo a vital antioxidant system.

Beyond its antioxidant capacity, ubiquinone is implicated in several other critical cellular processes:

Pyrimidine (B1678525) Biosynthesis: Ubiquinone serves as a cofactor in the fourth step of pyrimidine biosynthesis, specifically in the oxidation of dihydroorotate (B8406146) referencecitationanalysis.com.

Fatty Acid and Amino Acid Metabolism: It acts as an electron acceptor for various mitochondrial inner membrane dehydrogenases involved in fatty acid oxidation and amino acid metabolism.

Sulfide Metabolism: Ubiquinone is also involved in the metabolism of sulfides.

Gene Expression and Cell Signaling: Ubiquinone and plastoquinone (B1678516) may indirectly regulate cell signaling and gene expression through the generation of hydrogen peroxide, a significant signaling molecule. Ubiquinone-10, for example, has been shown to influence the expression of hundreds of human genes involved in various cellular pathways.

Mitochondrial Permeability Transition Pore (PTP) Regulation: Ubiquinone analogs have been shown to regulate the opening of the PTP, a mitochondrial inner membrane channel involved in cell death researchgate.net.

Structural Stabilization of ETC Complexes: Ubiquinone is essential for maintaining the structure and stability of mitochondrial respiratory chain complexes, particularly Complex I and Complex III.

These diverse roles underscore ubiquinone's importance in maintaining cellular homeostasis and its potential implications in various physiological and pathological conditions.

Mechanistic Exploration of Chemically Diverse Quinones Designated as "Quinone 7" (e.g., Menadione (B1676200), Benzoquinones, Abietane (B96969) Diterpenoids)

The term "this compound" most commonly and precisely refers to Ubiquinone-7 (CoQ7) , characterized by a benzoquinone nucleus with a side chain containing seven isoprenoid units. Another prominent quinone often designated with a '7' is Menaquinone-7 (MK-7) , a form of Vitamin K2, which possesses a naphthoquinone ring and a side chain of seven isoprene (B109036) units.

However, the designation "this compound" can sometimes appear in the context of other chemically diverse quinones, though not as a general classification based on their core structure or isoprenoid chain length, but rather due to specific numbering in research studies or structural features:

Menadione (Vitamin K3): Menadione is the core 2-methyl-1,4-naphthoquinone moiety common to all Vitamin K forms. While menaquinones (Vitamin K2) have polyisoprenyl side chains, and MK-7 is a specific form with seven isoprene units, menadione itself lacks this side chain and serves as a precursor. Therefore, menadione is not generally "designated as this compound" in the same way as Ubiquinone-7 or Menaquinone-7, but it is the fundamental naphthoquinone structure from which MK-7 is derived.

Benzoquinones: Benzoquinones are a class of organic compounds formally derived from benzene, forming a fully conjugated cyclic dione (B5365651) structure. While a specific compound in a study might be numerically labeled "benzothis compound" (e.g., 2-ethyl-1,4-benzoquinone (B110185) (7) in a study of harvestman exudates where '7' is an arbitrary identifier), this does not imply a general chemical designation of "this compound" for all benzoquinones or a specific structural feature containing seven carbons or seven isoprenoid units in the way ubiquinones (B1209410) or menaquinones are named. 1,4-Benzoquinone, for instance, has the formula C6H4O2.

Abietane Diterpenoids: Abietane diterpenoids are a large group of natural products, many of which contain a quinone moiety. Examples include royleanones, which possess a characteristic 12-hydroxy-11,14-benzoquinone skeleton. The number '7' in the context of abietane diterpenoids often refers to a specific carbon position within their complex ring structure (e.g., 7α-acetoxy-6β-hydroxyroyleanone) or indicates a structural rearrangement (e.g., "6-nor-5(6-->7) abeo-abietane type diterpenes"). These compounds are not systematically "designated as this compound" based on a seven-unit side chain, but rather their quinone functionality is part of a larger diterpenoid skeleton. A notable example of a quinone-containing abietane diterpenoid is 6,7-dehydroroyleanone.

Comparative Biochemical and Genetic Analyses of Ubiquinone-7 Across Phylogenetically Diverse Organisms

Ubiquinone (Coenzyme Q) is a ubiquitous and evolutionarily conserved lipid molecule found in virtually all aerobic organisms, from bacteria to higher plants and animals. A key biochemical difference across species lies in the length of its polyisoprenoid side chain, which varies significantly, determining the specific ubiquinone homolog produced by an organism.

Comparative Side Chain Lengths:

| Organism/Species | Predominant Ubiquinone Homolog | Number of Isoprene Units |

| Humans | Ubiquinone-10 (CoQ10) | 10 |

| Mice | Ubiquinone-9 (CoQ9) | 9 (with minor CoQ10) |

| Escherichia coli | Ubiquinone-8 (CoQ8) | 8 (with minor CoQ1-7, Q9) |

| Saccharomyces cerevisiae | Ubiquinone-6 (CoQ6) | 6 |

| Pseudomonas aeruginosa | Ubiquinone-8 (CoQ8) | 8 (UQ-7 is incomplete) |

| Gluconobacter suboxydans | Ubiquinone-10 (CoQ10) | 10 |

| Rhodobacter capsulatus | Ubiquinone-9 (CoQ9) | 9 |

Despite these variations in side chain length, the fundamental quinone head group remains the functional redox center, while the isoprenoid tail primarily serves to anchor the molecule within biological membranes referencecitationanalysis.com. Interestingly, studies have shown that ubiquinone species with different tail lengths can functionally substitute for one another, at least partially, suggesting that the side chain length is not universally essential for all ubiquinone functions referencecitationanalysis.com. For instance, Pseudomonas aeruginosa typically produces Ubiquinone-8, with Ubiquinone-7 considered an "incomplete" version arising from a shortened prenyl tail.

Genetic Conservation and Diversification of Biosynthesis:

The proteins involved in ubiquinone biosynthesis are remarkably well-conserved across diverse species referencecitationanalysis.com. Most COQ genes encoding proteins for the final phase of ubiquinone biosynthesis in budding yeast (S. cerevisiae) have clear orthologs in animals, and functional conservation has been demonstrated through genetic complementation studies from yeast to humans referencecitationanalysis.com. For example, the COQ7 gene, encoding a mitochondrial enzyme that catalyzes a penultimate step in ubiquinone biosynthesis (hydroxylation of 6-demethoxyubiquinone), is conserved from bacteria to eukaryotes and is crucial for ubiquinone production nih.gov.

However, the ubiquinone biosynthetic pathway also exhibits diversification through mechanisms such as gene duplications, transfers, losses, and parallel evolution. For instance, while COQ7 is a key hydroxylase, different combinations of other hydroxylase enzymes (UbiF, UbiH, UbiI, UbiL, UbiM) are observed in various species, particularly within Pseudomonadota, highlighting diverse strategies for ubiquinone synthesis nih.gov. This genetic variability underscores the adaptive evolution of ubiquinone biosynthesis pathways to suit the specific metabolic needs and environments of different organisms.

Q & A

Basic Research Questions

Q. What are the key analytical techniques for characterizing Quinone 7 in laboratory settings?

- Methodological Answer : this compound should be characterized using a combination of nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Detailed experimental protocols must include calibration standards, solvent systems, and instrument parameters to ensure reproducibility. For novel derivatives, elemental analysis and X-ray crystallography may be required to confirm identity .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) using Design of Experiments (DOE) frameworks. Statistical tools like response surface methodology (RSM) can identify critical factors affecting yield. Purification steps, such as column chromatography or recrystallization, should be validated with HPLC to confirm purity thresholds. Documentation of failed attempts is essential for refining protocols .

Q. What criteria should guide the selection of in vitro models for studying this compound’s bioactivity?

- Methodological Answer : Prioritize models with well-characterized metabolic pathways (e.g., hepatic cell lines for detoxification studies) and relevance to the target pathology (e.g., cancer cell lines for cytotoxicity assays). Include positive and negative controls to validate assay sensitivity. Use dose-response curves to establish IC₅₀ values, ensuring alignment with physiological concentrations reported in literature .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data on this compound?

- Methodological Answer : Conduct a systematic review with meta-analysis to quantify variability across studies. Variables such as cell line heterogeneity, assay conditions (e.g., oxygen levels in cytotoxicity studies), and batch-to-batch compound variability must be critically evaluated. Comparative studies under standardized protocols can resolve discrepancies, with statistical tools like ANOVA to identify confounding factors .

Q. What interdisciplinary approaches are effective in elucidating this compound’s mechanism of action?

- Methodological Answer : Integrate computational chemistry (e.g., molecular docking to predict target binding) with transcriptomic/proteomic profiling to identify downstream pathways. Validate hypotheses using CRISPR-edited cell lines or knockout models. Cross-disciplinary collaboration ensures alignment between in silico predictions and empirical data .

Q. How can researchers design robust experiments to assess this compound’s redox behavior in biological systems?

- Methodological Answer : Use electrochemical techniques (e.g., cyclic voltammetry) to quantify redox potentials under physiologically relevant conditions. Pair with fluorescent probes (e.g., DCFH-DA for ROS detection) in cellular assays to correlate redox activity with biological outcomes. Control for confounding factors like pH and serum proteins in culture media .

Q. What strategies mitigate batch-to-batch variability in this compound production for longitudinal studies?

- Methodological Answer : Implement Good Laboratory Practice (GLP) protocols, including rigorous quality control (QC) checkpoints (e.g., NMR purity >98%, HPLC retention time consistency). Use validated reference standards and document storage conditions (e.g., inert atmosphere, −20°C). Statistical process control (SPC) charts can monitor variability over time .

Guidance for Methodological Rigor

- Data Analysis : Use tools like R or Python for multivariate analysis of pharmacological data. Report effect sizes, confidence intervals, and p-values to contextualize findings .

- Replication : Pre-register experimental designs to minimize bias. Share raw data and code via repositories like Zenodo to facilitate independent verification .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care guidelines and include ethics approval statements in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.